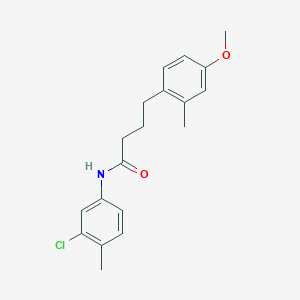
N-(2-chlorophenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(methylthio)benzamide, commonly known as CMDB, is a chemical compound that has been widely studied for its potential applications in scientific research. CMDB belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide group. The compound has gained significant attention due to its unique chemical properties, which make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of CMDB involves the inhibition of certain enzymes, particularly those involved in the cell cycle. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting CDK activity, CMDB can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
CMDB has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit CDK activity, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. CMDB has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMDB in lab experiments is its high yield and relative ease of synthesis. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CMDB is its potential toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for research involving CMDB. One promising area of research involves the development of new analogs of the compound with improved efficacy and reduced toxicity. Additionally, researchers are exploring the use of CMDB in combination with other drugs to enhance its anti-cancer activity. Finally, there is ongoing research into the potential applications of CMDB in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-(methylthio)benzamide, or CMDB, is a valuable tool for studying various biological processes. The compound's ability to inhibit CDK activity and induce apoptosis in cancer cells make it a promising candidate for the development of new cancer therapies. While there are some limitations to using CMDB in lab experiments, ongoing research is exploring new ways to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of CMDB involves the reaction of 2-chloroaniline with 2-(methylthio)benzoic acid in the presence of a suitable reagent such as thionyl chloride. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The yield of the synthesis process is typically high, making CMDB a relatively easy compound to produce.
Scientific Research Applications
CMDB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, particularly those involved in cancer cell growth. Studies have shown that CMDB can effectively inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBUGABDGNXNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
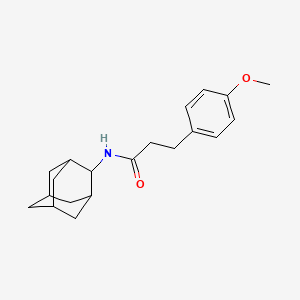
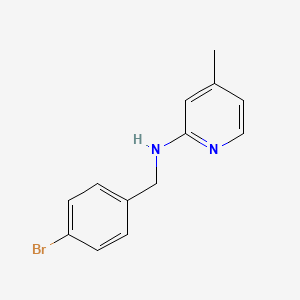
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
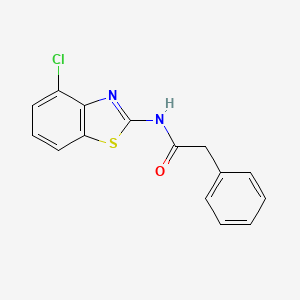
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
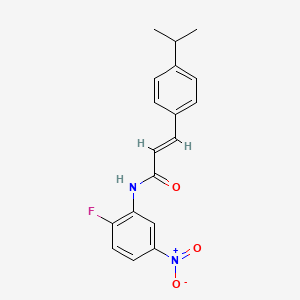
![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
